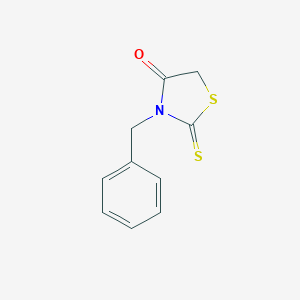

3-Benzylrhodanine

Beschreibung

Historical Context and Significance of Rhodanine (B49660) Derivatives in Chemical Sciences

The study of rhodanine, a five-membered heterocyclic compound with a thiazolidine (B150603) core, dates back to its discovery in 1877 by Marceli Nencki. wikipedia.org Initially named "Rhodaninsaure," its synthesis from ammonium (B1175870) rhodanide (thiocyanate) and chloroacetic acid laid the groundwork for a new class of compounds. wikipedia.org Over the decades, rhodanine and its derivatives have garnered substantial attention due to their versatile chemical nature and broad spectrum of biological activities. ontosight.airesearchgate.netnih.gov The introduction of rhodanine-containing drugs, such as epalrestat (B1671369) for treating diabetic neuropathy, solidified the importance of this scaffold in medicinal chemistry. nih.govnih.gov This has spurred continuous research into synthesizing novel rhodanine derivatives and exploring their potential applications, which extend beyond medicine into areas like photochemistry and analytical chemistry. thieme-connect.com

Overview of the Rhodanine Core Structure and its Chemical Modifiability

The rhodanine core, chemically known as 2-thioxo-1,3-thiazolidin-4-one, is a five-membered ring containing sulfur and nitrogen atoms. wikipedia.org This structure possesses several key features that contribute to its chemical reactivity and versatility as a scaffold. The presence of a carbonyl group at the 4-position and a thiocarbonyl group at the 2-position influences the electron distribution within the ring. chemistryjournal.net

A crucial aspect of the rhodanine scaffold is its amenability to chemical modification at multiple positions. The nitrogen atom at position 3 and the active methylene (B1212753) group at position 5 are primary sites for functionalization. orientjchem.orgorientjchem.org The methylene group at the C-5 position is particularly reactive, readily participating in Knoevenagel condensation reactions with various aldehydes and ketones. chemistryjournal.netontosight.ai This allows for the introduction of a wide array of substituents, significantly diversifying the chemical space of rhodanine derivatives. acs.org Furthermore, the nitrogen atom at the N-3 position can be substituted with different alkyl or aryl groups, further expanding the structural possibilities. orientjchem.orgacs.org This inherent modifiability allows chemists to fine-tune the steric, electronic, and lipophilic properties of the resulting molecules, which is critical for optimizing their biological activity. ontosight.aiorientjchem.org

General Biological Relevance of Thiazolidinone Derivatives in Medicinal Chemistry

Thiazolidinone derivatives, the broader class to which rhodanines belong, are recognized as a "magic moiety" in medicinal chemistry due to their extensive range of pharmacological activities. orientjchem.orgekb.eg These compounds have been shown to possess a remarkable diversity of biological effects, including:

Antimicrobial and Antifungal Activity: Thiazolidinones have demonstrated efficacy against various bacterial and fungal strains. chemistryjournal.netorientjchem.orgekb.eg

Antiviral Activity: Certain derivatives have shown potential in combating viruses, including HIV. ekb.egresearchgate.net

Anticancer Activity: Many thiazolidinone compounds exhibit cytotoxic effects against various cancer cell lines. orientjchem.orgekb.eg

Anti-inflammatory Activity: Some derivatives have been found to possess anti-inflammatory properties. orientjchem.orgekb.eg

Antidiabetic Activity: The thiazolidinedione class of drugs (glitazones) are well-known for their use in managing type 2 diabetes. orientjchem.org

This broad spectrum of activity is attributed to the ability of the thiazolidinone scaffold to interact with a variety of biological targets. orientjchem.org The structural versatility of the thiazolidinone ring allows for the design and synthesis of compounds with tailored properties to target specific enzymes or receptors. orientjchem.orghumanjournals.com

Specific Role of 3-Benzylrhodanine as a Promising Scaffold for Bioactive Molecules

This compound, a specific derivative of rhodanine, features a benzyl (B1604629) group attached to the nitrogen atom at the third position of the rhodanine core. This particular substitution has been shown to be a valuable starting point for the development of new bioactive molecules. The presence of the benzyl group can influence the compound's lipophilicity and steric profile, which in turn can affect its interaction with biological targets. smolecule.com

Research has indicated that this compound and its derivatives exhibit a range of potential biological activities. smolecule.com For instance, derivatives of this compound have been investigated for their potential as antiviral agents, specifically for their ability to inhibit the fusion process of the Human Immunodeficiency Virus (HIV). smolecule.com Furthermore, some studies have suggested that these compounds may possess antimicrobial properties. smolecule.com The this compound structure serves as a key building block, or scaffold, upon which further chemical modifications can be made, particularly at the C-5 position, to generate libraries of compounds for screening against various therapeutic targets. smolecule.comrsc.orgnih.govnih.govcam.ac.uk The exploration of this compound derivatives continues to be an active area of research in the quest for novel therapeutic agents. nih.govresearchgate.net

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-benzyl-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS2/c12-9-7-14-10(13)11(9)6-8-4-2-1-3-5-8/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFHVUMCTGGAWBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)S1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60147309 | |

| Record name | Rhodanine, 3-benzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60147309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10574-69-3 | |

| Record name | 3-Benzylrhodanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10574-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Benzylrhodanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010574693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10574-69-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142477 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rhodanine, 3-benzyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60147309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Phenylmethyl)-2-thioxo-4-thiazolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Benzylrhodanine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JS97838A2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 3 Benzylrhodanine and Its Derivatives

Classical Synthetic Routes to 3-Benzylrhodanine

Traditional methods for synthesizing the this compound scaffold and its derivatives are foundational in organic chemistry. These routes typically involve straightforward, well-documented reactions such as N-alkylation and condensation reactions.

A primary method for synthesizing the this compound core structure involves the N-alkylation of thiazolidin-2,4-dione. In this reaction, the nitrogen atom in the thiazolidinedione ring acts as a nucleophile, attacking an electrophilic benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride.

The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521), in a suitable solvent like ethanol (B145695). nih.gov The base deprotonates the nitrogen atom of the thiazolidinedione, increasing its nucleophilicity and facilitating the substitution reaction with the benzyl halide. The mixture is often heated under reflux for an extended period to ensure the completion of the reaction. nih.gov Following the reaction, the product, 3-benzyl-2,4-thiazolidinedione, can be isolated and purified. nih.gov This N-alkylation is a crucial first step in many multi-step syntheses aimed at producing 3,5-disubstituted derivatives. nih.govnih.gov

A typical reaction is as follows:

Thiazolidin-2,4-dione is dissolved in ethanol.

A solution of sodium hydroxide is added.

The appropriate benzyl halide (e.g., p-chlorobenzyl chloride) is added to the mixture.

The reaction is refluxed for several hours, after which the product is extracted and purified. nih.gov

To introduce substituents at the 5-position of the thiazolidin-2,4-dione ring, the Knoevenagel condensation, a variant of the aldol (B89426) condensation, is widely used. nih.govnih.govnih.gov This reaction involves the active methylene (B1212753) group at the C-5 position of the thiazolidinedione ring and the carbonyl group of an aromatic aldehyde. nih.govnih.gov

The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine (B92270), in a solvent like ethanol or acetic acid. nih.govnih.gov The base facilitates the formation of an enolate from the thiazolidinedione, which then acts as a nucleophile, attacking the aldehyde's carbonyl carbon. nih.govnih.gov The intermediate product subsequently undergoes dehydration (a process sometimes referred to as crotonisation) to yield a stable α,β-unsaturated carbonyl system, resulting in a 5-benzylidene-substituted thiazolidinedione. nih.gov This method is a cornerstone for creating a wide array of 5-substituted derivatives, as a variety of aromatic aldehydes can be employed. nih.govnih.govnih.gov

The general steps for this condensation are:

Equimolar amounts of a 3-substituted-2,4-thiazolidinedione and an aromatic aldehyde are mixed.

A catalytic amount of a base like piperidine is added.

The mixture is refluxed in a suitable solvent, such as ethanol, for several hours. nih.gov

Upon cooling, the product crystallizes and can be purified by recrystallization. nih.gov

Reaction of Thiazolidin-2,4-dione with Benzyl Halides

Advanced Synthetic Approaches for Structural Diversification

Modern synthetic chemistry seeks to improve upon classical methods by introducing more efficient, versatile, and environmentally friendly techniques. These advanced approaches facilitate the creation of complex and diverse libraries of this compound derivatives.

Beyond the classical condensations at the C-5 position, other nucleophilic addition reactions can be employed for structural diversification. fishersci.caguidetopharmacology.org One such advanced method is the Michael addition. nih.gov In this reaction, a nucleophile, such as a 3-substituted thiazolidinedione, adds to an α,β-unsaturated carbonyl compound. nih.gov

For instance, 3-(4-chlorobenzyl)-thiazolidine-2,4-dione can be reacted with various ethyl acrylates in the presence of a base like piperidine. nih.gov This 1,4-nucleophilic addition allows for the introduction of a wider variety of functional groups at the 5-position, moving beyond the limitations of what can be achieved with simple aldehyde condensations and enabling the synthesis of more complex derivatives. nih.gov

To address some of the limitations of classical N-alkylation, such as long reaction times and the use of volatile organic solvents, ionic liquids have been introduced as alternative reaction media. uni.lu Ionic liquids are salts with low melting points that can act as both solvent and catalyst. nih.gov

The use of room temperature ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim]PF6), has been shown to significantly accelerate the N-alkylation of 2,4-thiazolidinediones with various alkyl and benzyl halides. uni.lu Reactions carried out in these ionic liquids often result in higher yields and proceed much faster than in conventional solvents. uni.lu For example, the benzylation of 2,4-thiazolidinedione (B21345), which might take many hours in ethanol, can be completed in a much shorter time frame in an ionic liquid. nih.govuni.lu Furthermore, the ionic liquid can often be recycled, making the process "greener". uni.lunih.gov Another biodegradable and efficient ionic liquid catalyst, 1,1,3,3-tetramethylguanidine (B143053) lactate (B86563) ([TMG][Lac]), has also been successfully used, particularly with ultrasound irradiation to enhance the reaction rate. nih.gov

| Catalyst/Solvent | Time (h) | Yield (%) |

| Ethanol | 40 | - |

| [bmim]PF6 | 6 | 81 |

Table 1: Comparison of reaction conditions for the benzylation of 2,4-thiazolidinedione. nih.govuni.lu

The synthesis of novel 3,5-disubstituted-2,4-thiazolidinediones is a primary goal for creating libraries of compounds for various research applications. nih.govnih.gov This is typically achieved through a sequential, multi-step reaction process that combines the methods described previously. nih.govnih.govnih.gov

The general strategy involves two key steps:

N-substitution at the 3-position: The process begins with the alkylation or arylation of the nitrogen atom of the thiazolidine-2,4-dione ring, often using a benzyl halide to produce a 3-benzyl-2,4-thiazolidinedione intermediate. nih.govnih.gov

Condensation at the 5-position: The resulting 3-substituted intermediate then undergoes a Knoevenagel condensation reaction with a selected aromatic aldehyde to introduce a substituent at the C-5 position. nih.govnih.gov

This two-step approach allows for a high degree of structural diversity, as a wide range of both halides and aldehydes can be used to generate a large library of unique 3,5-disubstituted compounds. nih.gov For example, novel 3,5-disubstituted thiazolidinediones were synthesized by first reacting thiazolidinedione with an alkyl or aryl halide, followed by a Knoevenagel condensation with 4-biphenylcarboxaldehyde. nih.gov

Preparation of 3-Benzyl-2,4-thiazolidinediones and their Analogues

The synthesis of 3-benzyl-2,4-thiazolidinedione and its analogs often involves the N-alkylation of the 2,4-thiazolidinedione (TZD) core. A common method is the reaction of 2,4-thiazolidinedione with a benzyl halide, such as benzyl chloride or benzyl bromide, in the presence of a base like sodium hydroxide and a solvent like ethanol. innovareacademics.in The reaction mixture is typically refluxed for an extended period, for instance, 20 to 40 hours. innovareacademics.in Following the reaction, the product is isolated through extraction and purified by recrystallization. innovareacademics.in

Further modifications can be made at the C5 position of the thiazolidinedione ring through Knoevenagel condensation with various aromatic aldehydes. researchgate.net This reaction is often catalyzed by a weak base like piperidine. innovareacademics.in This two-step process allows for the creation of a diverse library of 3,5-disubstituted-2,4-thiazolidinedione derivatives. innovareacademics.inresearchgate.net

Alternative synthetic strategies have also been explored. For example, a series of [[(heterocyclyl)ethoxy]benzyl]-2,4-thiazolidinediones were synthesized through the condensation of a corresponding aldehyde with 2,4-thiazolidinedione, followed by hydrogenation. researchgate.net Another approach involves the Mitsunobu reaction, which was used to synthesize benzothiazole (B30560) derivatives of thiazolidinediones. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and the use of hazardous substances. ijrar.orgrjpn.org These principles are increasingly being applied to the synthesis of pharmacologically relevant molecules like this compound and its analogs.

Application of Recyclable Solvents and Catalysts

A key aspect of green chemistry is the use of recyclable solvents and catalysts to minimize environmental impact and cost. cinz.nzuab.cat While traditional organic solvents are often volatile and toxic, greener alternatives like water, ionic liquids, and deep eutectic solvents are gaining traction. ijrar.orgrsc.org

In the context of synthesizing related heterocyclic structures, ionic liquids have been shown to be effective. For instance, a Lewis acidic ionic liquid, choline (B1196258) chloride.3ZnCl2, has been used as a green and recyclable catalyst for one-pot syntheses under solvent-free conditions. ias.ac.in This catalyst was successfully recycled and reused multiple times without a significant drop in its activity. ias.ac.in

The development of magnetically separable catalysts is another significant advancement in green chemistry. mdpi.com These catalysts, often based on iron oxide nanoparticles, can be easily recovered from the reaction mixture using an external magnet and reused. mdpi.commdpi.com For example, a palladium catalyst supported on polydopamine-coated magnetic nanoparticles (Pd/PDA@Fe3O4) demonstrated high catalytic activity and could be recycled for multiple cycles with minimal loss of efficiency. mdpi.com The application of such recyclable catalytic systems, including those based on silica, metal-organic frameworks (MOFs), and biomaterials, is a promising area for the sustainable synthesis of complex organic molecules. uab.catnih.gov

Structural Characterization and Spectroscopic Analysis of Synthesized Compounds

The confirmation of the structure of newly synthesized compounds is a critical step in chemical research. A combination of spectroscopic techniques is typically employed for the thorough characterization of this compound and its derivatives. smolecule.comeurjchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental tools for elucidating the molecular structure. phdcentre.comnih.gov In the ¹H NMR spectrum of a 3,5-disubstituted-2,4-thiazolidinedione derivative, specific signals can be assigned to the protons of the benzyl group, the aromatic rings, and the thiazolidinedione core. innovareacademics.in For instance, the methylene protons of the benzyl group typically appear as a singlet. innovareacademics.intandfonline.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. phdcentre.com Characteristic absorption bands for the carbonyl (C=O) groups of the thiazolidinedione ring are typically observed in the region of 1680-1732 cm⁻¹. innovareacademics.intandfonline.com Other significant peaks correspond to aromatic C=C stretching and C-N stretching. innovareacademics.in

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, further confirming its identity. phdcentre.comnih.gov The molecular ion peak in the mass spectrum corresponds to the molecular weight of the synthesized molecule. phdcentre.com

Medicinal Chemistry and Pharmacological Investigations of 3 Benzylrhodanine Derivatives

Structure-Activity Relationship (SAR) Studies of 3-Benzylrhodanine Analogues

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For this compound analogues, these studies have been crucial in identifying key structural features that can be modified to enhance their therapeutic potential.

Impact of Substituents at the N-3 Position on Biological Activity

The substituent at the N-3 position of the rhodanine (B49660) ring plays a significant role in modulating the biological activity of this compound derivatives. The nature of this substituent can influence the compound's steric bulk, lipophilicity, and ability to interact with biological targets.

Research has shown that variations in the substituent at the N-3 position can lead to significant differences in activity. For example, in a study on the antibacterial activity of rhodanine-3-acetic and rhodanine-3-propionic acid derivatives, the type of carboxyalkyl group at the N-3 position was found to influence their effectiveness against Gram-positive bacteria. researchgate.net Specifically, derivatives of rhodanine-3-propionic acid demonstrated the highest activity. researchgate.net This suggests that the length and flexibility of the alkyl chain at this position are important for antibacterial action.

Influence of Modifications at the C-5 Position on Pharmacological Profile

The C-5 position of the rhodanine ring is another critical site for structural modification that significantly impacts the pharmacological profile of its derivatives. This position is often substituted with a benzylidene group, and further modifications to this group can lead to a wide range of biological activities.

Studies have demonstrated that the nature of the substituent on the arylidene group at the C-5 position is a key determinant of antibacterial activity. For instance, research has shown that the presence of a hydrophobic arylidene group with additional electron-withdrawing substituents at the C-5 position enhances antibacterial activity. researchgate.net In contrast, derivatives with methoxy (B1213986) groups on the substituent at the C-5 position showed no antibacterial activity. researchgate.net

The size and hydrophobicity of the substituent at the C-5 position have also been correlated with biological activity. researchgate.net For example, derivatives with a p-N,N-benzylidenediphenylamine fragment at the C-5 position exhibited high antibacterial activity, likely due to the increased hydrophobicity of the aryl groups. researchgate.net These findings highlight the importance of the electronic and steric properties of the C-5 substituent in determining the pharmacological effects of rhodanine derivatives.

Role of Hydrophobic and Electronic Parameters in Activity Modulation

The biological activity of this compound derivatives is significantly influenced by their hydrophobic and electronic properties. These parameters determine how a molecule interacts with its biological target and its ability to cross cell membranes.

Hydrophobicity:

Hydrophobicity, often quantified by the partition coefficient (log P), is a crucial factor in the absorption, distribution, metabolism, and excretion (ADME) of a drug. sips.org.in For rhodanine derivatives, increased hydrophobicity of substituents, particularly at the C-5 position, has been linked to enhanced antibacterial activity. researchgate.net This is likely because more hydrophobic molecules can more easily penetrate the lipid-rich cell membranes of bacteria. However, there is often an optimal level of hydrophobicity, as excessively hydrophobic compounds may have poor solubility in aqueous biological fluids.

Electronic Parameters:

The electronic properties of substituents, such as their electron-donating or electron-withdrawing nature, also play a vital role. These properties can influence the reactivity of the rhodanine core and its ability to form key interactions with target molecules. For instance, the presence of electron-withdrawing groups on the benzylidene moiety at the C-5 position has been shown to be beneficial for the antibacterial activity of rhodanine-3-acetic acid derivatives. researchgate.net The Hammett substituent constant (σ) is a common measure used to quantify the electronic effect of a substituent on an aromatic ring. sips.org.in

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. sips.org.in This approach allows for the prediction of the activity of new, unsynthesized compounds and provides insights into the structural features that are important for activity.

In the context of this compound derivatives, QSAR studies have been employed to understand the influence of various physicochemical properties on their biological effects. These studies typically involve the calculation of a wide range of molecular descriptors, including hydrophobic, electronic, and steric parameters. sips.org.in

For example, a QSAR study on a series of cytotoxic 3,5-bis(benzylidene)-4-piperidone derivatives, which share structural similarities with some rhodanine analogues, found that molecular density and certain topological and geometrical indices were important for their activity. Such analyses can guide the rational design of more potent and selective this compound derivatives by identifying the optimal combination of structural features.

Mechanisms of Action and Molecular Interactions

Understanding the mechanisms of action and molecular interactions of this compound derivatives is crucial for their development as therapeutic agents. These compounds have been shown to exert their biological effects through various mechanisms, with enzyme inhibition being a prominent one.

Enzyme Inhibition Studies

This compound and its analogues have been investigated as inhibitors of several enzymes, highlighting their potential as therapeutic agents for various diseases. smolecule.comchemimpex.com

One area of significant research is their role as inhibitors of aldose reductase and aldehyde reductase. nih.gov These enzymes are involved in the polyol pathway, which is implicated in the development of diabetic complications. A study on a series of 5-benzylidene rhodanine-3-acetamide derivatives demonstrated their potential to inhibit both aldehyde reductase (ALR1) and aldose reductase (ALR2). nih.gov Several of these compounds showed significant inhibitory activity, with some being more potent than the standard inhibitors. nih.gov Molecular docking studies suggested that these derivatives bind to the active sites of the enzymes, revealing interactions similar to those of known ligands. nih.gov

The ability of this compound derivatives to inhibit enzymes is a key aspect of their pharmacological profile and a major focus of ongoing research to develop new drugs.

Aldose Reductase Inhibitory Activity

Cellular Pathway Modulation

The therapeutic effects of this compound derivatives are a direct consequence of their ability to modulate specific cellular pathways. As PPAR-γ agonists, these compounds influence the transcriptional regulation of genes involved in several key metabolic processes.

Activation of PPAR-γ by rhodanine agonists directly impacts pathways of glucose and lipid metabolism. acs.org For example, the agonist SP1818 was shown to stimulate glucose uptake in a concentration-dependent manner. biomolther.org Furthermore, these compounds can induce the expression of adipocyte differentiation markers like adiponectin and aP2, which are crucial for improving insulin (B600854) sensitivity. biomolther.org The mechanism involves the ligand-bound PPAR-γ forming a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences (PPREs) to regulate gene expression. biomolther.org

Beyond metabolic control, PPAR-γ activation is also known to have anti-inflammatory effects. This suggests that rhodanine-based PPAR-γ agonists could potentially modulate inflammatory signaling pathways, although this area requires further specific investigation for this class of compounds.

Ligand-Receptor Binding Interactions

Understanding the precise interactions between a ligand and its receptor is fundamental to rational drug design. For this compound analogues, molecular docking and simulation studies have been instrumental in revealing their binding modes with their respective targets.

In the case of aldose reductase inhibitors, in silico docking has revealed a specific binding pattern. nih.gov The rhodanine core and its substituents fit into the enzyme's active site, with specific functional groups forming critical interactions. For example, a deprotonated 4-hydroxybenzylidene group has been shown to interact strongly with the anion-binding sub-pocket of aldose reductase through hydrogen bonds and charge-based interactions. nih.gov For another series of inhibitors, π–π stacking interactions between the compound and aromatic residues like Tyr50 were identified as important for binding. nih.gov

For PPAR-γ agonists, the binding mode analysis provides insights into their agonistic activity. nih.gov The rhodanine derivatives fit into the large, hydrophobic ligand-binding pocket (LBP) of PPAR-γ. The specific orientation and interactions within this pocket determine the degree of agonism (full or partial). For instance, the ability of an agonist to stabilize the activation function-2 (AF-2) helix in the LBP is critical for the recruitment of coactivator proteins and subsequent gene transcription. The (beta-carboxyethyl)-rhodanine derivative SP1818 was found to recruit coactivators differently than rosiglitazone (B1679542), explaining its profile as a partial agonist. biomolther.org

Target Identification and Validation for this compound Analogues

While many studies start with a known target, sometimes a compound shows an interesting biological effect without its molecular target being known. In these cases, specific strategies are needed to identify and validate the protein(s) it interacts with to produce its effect.

Phenotypic Screens for Target Identification

Phenotypic screening is a powerful approach in drug discovery that involves testing compounds for their ability to produce a desired change in the observable characteristics (phenotype) of a cell or organism, without prior knowledge of the specific drug target. nih.gov This method is particularly valuable for identifying first-in-class therapeutics or for compounds with complex mechanisms of action. nih.gov

This approach is highly relevant for scaffolds like this compound, which are known to be "promiscuous," meaning they can interact with multiple targets. A phenotypic screen, for example, might test a library of rhodanine analogues for their ability to prevent glucose-induced cell death or to promote adipocyte differentiation. Hits from such a screen are then subjected to target deconvolution, the process of identifying the molecular target responsible for the observed phenotype. The identification of rhodanine derivatives as PPAR-γ agonists was based on a hit from a high-throughput screening campaign, which is a form of phenotypic screening. nih.gov Once a hit is validated, further studies are required to confirm that the interaction with the identified target is indeed responsible for the cellular effect.

Proteome-wide Target Identification Methods

Identifying the molecular targets of bioactive compounds is crucial for understanding their mechanism of action and for the development of new therapeutic agents. Proteome-wide target identification methods offer powerful strategies to uncover the direct binding partners of small molecules like this compound within a complex biological system. These approaches can be broadly categorized into probe-based and label-free methods.

Chemical proteomics is a key discipline that utilizes chemical probes to map the interactions between small molecules and proteins on a proteome-wide scale. citeab.com This often involves creating a modified version of the compound of interest, known as a probe, which typically includes a reactive group for covalent binding and a tag (like biotin (B1667282) or a fluorophore) for enrichment and detection. researchgate.net

Activity-Based Protein Profiling (ABPP) is a sophisticated functional proteomic technology that employs chemical probes to assess the functional state of entire enzyme families directly in native biological systems. researchgate.net The core of ABPP is the activity-based probe (ABP), which is designed to covalently bind to the active site of a specific class of enzymes. researchgate.net This allows for the direct monitoring of enzyme activity, rather than just protein abundance. Competitive ABPP is a variation where the compound of interest is allowed to compete with the ABP for binding to the target enzyme, enabling the identification of true targets. citeab.com

Cellular Thermal Shift Assay (CETSA) is a label-free method for verifying drug-target engagement in living cells and tissues. bioorganica.com.ua This technique is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability. nih.gov By heating cell lysates or intact cells to various temperatures, researchers can determine the temperature at which a protein denatures and aggregates. bioorganica.com.uachem960.com A shift in this denaturation temperature in the presence of a compound indicates a direct binding interaction. bioorganica.com.ua When combined with mass spectrometry, this method, often referred to as Thermal Proteome Profiling (TPP), allows for the unbiased, proteome-wide identification of drug targets. fishersci.canih.gov

While direct proteome-wide studies specifically on this compound are not extensively documented in publicly available literature, the rhodanine scaffold itself has been identified as an inhibitor for a variety of enzymes. These include aldose reductase, β-lactamase, and enzymes involved in the fatty acid synthesis pathway of pathogens like Plasmodium falciparum. acs.orgscispace.com The application of proteome-wide methods like ABPP and CETSA would be invaluable in systematically elucidating the full spectrum of protein targets for this compound and its derivatives, thereby clarifying their mechanisms of action and potential for therapeutic development.

Biological Activities and Therapeutic Potential

The rhodanine scaffold, and specifically this compound derivatives, have attracted significant attention in medicinal chemistry due to their wide range of biological activities. bioorganica.com.uasmolecule.com These compounds have been investigated for various therapeutic applications, with antimicrobial activity being a prominent area of research.

Antimicrobial Activity

Derivatives of this compound have demonstrated notable antimicrobial properties, showing efficacy against a variety of bacterial and fungal strains. smolecule.com The antimicrobial potential often depends on the specific substitutions on the rhodanine core, which influence the compound's potency and spectrum of activity.

Numerous studies have highlighted the significant activity of this compound derivatives against Gram-positive bacteria. nih.gov Research has shown that these compounds can be particularly effective against clinically relevant pathogens such as Staphylococcus aureus and Bacillus subtilis.

For instance, certain benzylidene derivatives of rhodanine-3-carboxyalkyl acids have displayed promising antibacterial activity against various Gram-positive strains. nih.gov The nature of the substituent at the C-5 position of the rhodanine ring, as well as the length of the carboxyalkyl chain at the N-3 position, have been shown to modulate this activity. nih.gov Some rhodanine derivatives have also been found to prevent biofilm formation by Staphylococcus epidermidis, a common cause of device-related infections. acs.org

| Bacterial Strain | Compound Type | Observed Activity |

| Staphylococcus aureus | Napthyridine-derived compounds | Some compounds showed high binding affinity to the CrtM enzyme, a potential drug target. frontiersin.org |

| Bacillus subtilis | Rhodanine derivatives | Potent inhibitors of the bacterial cell division protein FtsZ have been identified. researchgate.net |

| Gram-Positive Bacteria | Benzylidene derivatives of rhodanine-3-carboxyalkyl acids | Displayed significant antibacterial activity. nih.gov |

This table provides an overview of the types of activity observed and is not exhaustive.

The activity of this compound derivatives against Gram-negative bacteria, such as Escherichia coli, is generally reported to be less potent compared to their effects on Gram-positive organisms. nih.gov The outer membrane of Gram-negative bacteria presents a formidable barrier that often limits the penetration of antimicrobial compounds.

| Bacterial Strain | Compound Type | Observed Activity |

| Escherichia coli | Rhodanine-based MurD ligase inhibitors | Potent enzymatic inhibition but weak whole-cell activity. researchgate.net |

| Gram-Negative Bacteria | Benzylidene derivatives of rhodanine-3-carboxyalkyl acids | Generally inactive or showed no significant effect. nih.gov |

This table summarizes the general findings on the activity against Gram-negative bacteria.

In addition to antibacterial effects, this compound and its analogues have been investigated for their antifungal properties. smolecule.com Early research indicated that some derivatives possess fungitoxic activity. The effectiveness of these compounds against fungal pathogens often varies depending on the specific chemical structure.

For example, rhodanine-3-acetic acid derivatives have been found to inhibit Candida albicans protein mannosyl transferase 1 (PMT1) with IC50 values in the low micromolar range. acs.org However, other studies on different rhodanine derivatives have reported a lack of significant activity against yeast strains. nih.gov This highlights the importance of specific structural features for potent antifungal action.

| Fungal Strain | Compound Type | Observed Activity |

| Candida albicans | Rhodanine-3-acetic acid derivatives | Inhibition of protein mannosyl transferase 1 (PMT1). acs.org |

| Yeast Strains | Benzylidene derivatives of rhodanine-3-carboxyalkyl acids | No significant activity observed in some studies. nih.gov |

This table provides examples of the varied antifungal activity of rhodanine derivatives.

The antimicrobial action of a compound can be classified as either bacteriostatic, where it inhibits the growth and reproduction of bacteria, or bactericidal, where it directly kills the bacteria. The nature of the effect for this compound derivatives can depend on the compound's concentration, the specific bacterial strain, and the mechanism of action.

Research on various phytochemicals with antimicrobial properties suggests that these compounds can exert their effects through multiple mechanisms, including disruption of the cell membrane, inhibition of nucleic acid and protein synthesis, and interference with metabolic pathways. researchgate.netmdpi.comfrontiersin.org For instance, the eugenol (B1671780) compound, found in certain plant oils, has a bactericidal effect by reducing the number of planktonic cells and altering bacterial cell attachment. researchgate.net While the specific bacteriostatic versus bactericidal profile for many this compound derivatives is still under investigation, their ability to inhibit essential enzymes suggests that at sufficient concentrations, they could lead to bacterial cell death. researchgate.netacs.org

Antifungal Activity

Anti-inflammatory and Analgesic Effects

Derivatives of this compound have been investigated for their potential to alleviate inflammation and pain. The core structure of these compounds, often thiazolidinediones, is recognized for its role in various biological processes, including anti-inflammatory responses. ajrconline.org Research has shown that certain thiazolidinedione (TZD) derivatives can suppress the production of inflammatory cytokines and inhibit the expression of inducible nitric oxide synthase in monocytes and macrophages. ajrconline.org

Studies on new derivatives of 3-hydroxy pyridine-4-one, which share some structural features relevant to anti-inflammatory action, have demonstrated significant anti-inflammatory activity in both carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice. nih.gov For instance, a derivative with a benzyl (B1604629) group substitution on the pyridine (B92270) ring showed notable potency. nih.gov The mechanism of action for these types of compounds may be linked to their iron-chelating properties, as key enzymes in the inflammation pathway, such as cyclooxygenase and lipoxygenase, are heme-dependent. nih.gov

In a study of new benzothiazole (B30560) derivatives, compounds bearing benzenesulphonamide and carboxamide moieties were synthesized and evaluated for their in vivo anti-inflammatory and analgesic activities. nih.gov Notably, compounds 17c and 17i demonstrated significant inhibition of carrageenan-induced rat paw edema. nih.gov In analgesic tests, these same compounds, along with 17g , showed efficacy comparable to the standard drug celecoxib. nih.gov Furthermore, fused heterocyclic systems like thiazolo[3,2-b] ajrconline.orgsmolecule.commdpi.comtriazoles have also been explored, with some derivatives exhibiting anti-inflammatory and analgesic activities. mdpi.com

Similarly, various quinazoline (B50416) derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory properties. actascientific.com For example, spiro[(2H,3H)quinazoline-2,1′-cyclohexan]-4(1H)-one derivatives have shown considerable anti-inflammatory and analgesic activity in comparison to reference drugs like indomethacin (B1671933) and tramadol. actascientific.com

Table 1: Anti-inflammatory Activity of Selected Benzothiazole Derivatives

| Compound | Inhibition of Edema at 1h (%) | Inhibition of Edema at 2h (%) | Inhibition of Edema at 3h (%) |

|---|---|---|---|

| 17c | 72 | 76 | 80 |

| 17i | 64 | 73 | 78 |

Data sourced from in vivo studies on carrageenan-induced rat paw edema. nih.gov

Antioxidant Activity

The antioxidant potential of this compound derivatives is an area of active research, as antioxidants can counteract oxidative stress implicated in various diseases. ajrconline.org Thiazolidinedione (TZD) based drugs, which are structurally related to this compound, have been noted for their antioxidant activity. ajrconline.org They are known to act as interceptors of peroxy radicals and singlet oxygen, thereby inhibiting lipid peroxidation. ajrconline.org

A study on a series of 5-substituted-arylidene-3-substituted-benzyl-thiazolidine-2,4-diones revealed promising antioxidant activity. Specifically, anisaldehyde-based thiazolidinedione compounds 1(a) and 2(a) displayed antioxidant activity comparable to the standard, ascorbic acid, at a concentration of 40 μg/ml. ajrconline.org The presence of a free hydroxyl group in the aryl moiety is considered a contributing factor to the DPPH radical scavenging activity of these compounds. ajrconline.org

Furthermore, research on flavonyl-2,4-thiazolidinedione, imidazolidinedione, and rhodanine derivatives has also demonstrated their capacity as scavengers of oxygen free radicals. researchgate.net These compounds have been evaluated for their ability to scavenge superoxide (B77818) anion radicals, hydroxyl radicals, and DPPH free radicals. researchgate.net While there were variations in the extent of scavenging activity among the tested compounds, many exhibited significant antioxidant effects. researchgate.net For instance, one study found that compound 3j had the highest antioxidant activity with an IC50 value of 31.21. researchgate.net

Table 2: Antioxidant Activity of 5-Substituted-Arylidene-3-Substituted-Benzyl-Thiazolidine-2,4-Diones

| Compound | Concentration (μg/ml) | Antioxidant Activity |

|---|---|---|

| 1(a) | 40 | Comparable to Ascorbic Acid |

| 2(a) | 40 | Comparable to Ascorbic Acid |

Activity was assessed using the DPPH method. ajrconline.org

Antidiabetic Activity

Derivatives of this compound, particularly those based on the thiazolidinedione (TZD) scaffold, have been a major focus of antidiabetic research. ajrconline.org TZDs like rosiglitazone and pioglitazone (B448) are known for their ability to reduce plasma glucose levels. ajrconline.org

A series of 5-substituted-arylidene-3-substituted-benzyl-thiazolidine-2,4-dione derivatives were synthesized and evaluated for their glucose-lowering effects in alloxan-induced diabetic rats. researchgate.net Several compounds from this series, including 1(b) , 1(c) , 1(d) , 1(e) , 2(b) , and 2(c) , demonstrated significant antidiabetic activity, comparable to the standard drug rosiglitazone. researchgate.net Interestingly, the compound with a 2-methoxy group, 1(d) , showed the highest activity. researchgate.net

In another study, a series of N-substituted 2,4-thiazolidinediones were synthesized and tested for hypoglycemic activity. researchgate.net Compounds 3a (3-benzyl-2,4-thiazolidinedione), 3d (3-(4-bromobenzyl)-2,4-thiazolidinedione), and 3g (3-(4-methoxybenzyl)-2,4-thiazolidinedione) exhibited hypoglycemic activity comparable to a standard reference. researchgate.net Furthermore, novel rhodanine-fused spiro[pyrrolidine-2,3'-oxindoles] have been synthesized and shown to be potent α-amylase inhibitors, with IC50 values ranging from 1.49 ± 0.10 to 3.06 ± 0.17 µM. nih.gov The most potent of these compounds were further evaluated in vivo and demonstrated a reduction in blood glucose levels in diabetic rats. nih.gov

Table 3: Antidiabetic Activity of 5-Substituted-Arylidene-3-Substituted-Benzyl-Thiazolidine-2,4-Dione Derivatives

| Compound | Antidiabetic Activity |

|---|---|

| 1(b) | Appreciable |

| 1(c) | Appreciable |

| 1(d) | Highest Activity |

| 1(e) | Appreciable |

| 2(b) | Appreciable |

| 2(c) | Appreciable |

Activity was compared to the standard drug rosiglitazone in alloxan-induced diabetic rats. researchgate.net

Antiviral Activity (e.g., HCV Protease Inhibition)

The potential of this compound derivatives as antiviral agents has been explored, with a particular focus on inhibiting the hepatitis C virus (HCV) NS3/4A protease. smolecule.comnih.gov This protease is crucial for the replication of HCV, making it a key target for antiviral therapies. nih.gov

Research has shown that certain benzo[g]quinazolines and their quinazoline analogues can inhibit the activity of the NS3/4A enzyme. rsc.org In one study, a series of these compounds displayed IC50 values ranging from 6.41 ± 0.12 to 78.80 ± 1.70 μM against the HCV-NS3/4A protease. rsc.org Compounds 1 , 2 , 3 , 9 , 10 , and 13 showed the highest activity in this series. rsc.org

While direct studies on this compound are limited in this specific context, the broader class of rhodanine-containing compounds has been investigated for various antiviral properties. For example, some derivatives have been studied for their ability to inhibit the fusion process of the Human Immunodeficiency Virus (HIV). smolecule.com Additionally, biliverdin, a tetrapyrrole, has been identified as a potent inhibitor of the HCV NS3/4A protease, suggesting that molecules with specific structural motifs can effectively target this viral enzyme. nih.gov

Table 4: HCV-NS3/4A Protease Inhibitory Activity of Benzo[g]quinazoline Derivatives

| Compound | IC50 (μM) |

|---|---|

| 1 | 11.02 ± 0.25 |

| 2 | 6.41 ± 0.12 |

| 3 | 9.35 ± 0.19 |

| 9 | 9.08 ± 0.20 |

| 10 | 16.03 ± 0.34 |

| 13 | 7.21 ± 0.15 |

Telaprevir was used as a reference drug with an IC50 of 1.72 ± 0.03 μM. rsc.org

Anticancer and Cytotoxic Activities

Rhodanine and its derivatives, including this compound, have emerged as a promising scaffold in the development of anticancer agents. smolecule.commdpi.com These compounds have been shown to induce apoptosis and inhibit cancer cell proliferation through various mechanisms. mdpi.com

For instance, 3-α-carboxyethyl rhodanine (3 ) has demonstrated potency against the HeLa human cervical cancer cell line. mdpi.com The introduction of a 5-benzylidene moiety can significantly enhance the anticancer properties. Compound 34 , a 3-α-carboxy ethyl-5-benzylidene rhodanine derivative, showed a 52% inhibition of HeLa cell growth, a notable increase compared to the 14.28% inhibition by compound 3 . mdpi.com Another derivative, 38 (4-[5-(4′-N,N-dimethylaminobenzylidene)-rhodanine]-butyric acid), displayed excellent anticancer activity against human ovarian carcinoma A2780 and A2780cisR cells, with IC50 values of 4.4 and 3.3 μM, respectively. mdpi.com

The cytotoxic activity of these compounds has been evaluated against various cancer cell lines. For example, compound 6 showed moderate cytotoxicity against the non-small cell lung cancer line A549, while compounds 7 and 8 significantly inhibited the growth of certain leukemia and breast cancer cell lines. mdpi.com The anticancer activity of rhodanines has been attributed to the modulation of the Bcl-2 family proteins and other key signaling proteins, as well as the inhibition of enzymes like the phosphatase of regenerating liver (PRL-3). mdpi.com

Table 5: Cytotoxic Activity of Selected Rhodanine Derivatives

| Compound | Cancer Cell Line | Activity |

|---|---|---|

| 3 | HeLa | IC50 = 200 µg/mL |

| 34 | HeLa | 52% growth inhibition |

| 38 | A2780 | IC50 = 4.4 μM |

| 38 | A2780cisR | IC50 = 3.3 μM |

| 6 | A549 | IC50 = 43.6 μM |

| 7 | Leukemia | 56.34% growth inhibition at 10 µM |

| 8 | Breast Cancer | 42.83% growth inhibition at 10 µM |

Antiparasitic Activity (e.g., Schistosoma mansoni PNP inhibition)

The enzymes of the purine (B94841) salvage pathway in parasites like Schistosoma mansoni, the causative agent of schistosomiasis, are attractive targets for drug development because the parasite cannot synthesize purines de novo. nih.gov One such enzyme is purine nucleoside phosphorylase (PNP).

Through a pharmacophore-based virtual screening, thioxothiazolidinones, which are structurally related to rhodanines, were identified as inhibitors of S. mansoni PNP (SmPNP). nih.gov Subsequent synthesis and evaluation led to the development of a series of thioxothiazolidinone derivatives that act as competitive inhibitors of SmPNP in the low-micromolar range. nih.gov

Seven compounds from this study were identified with IC50 values below 100 μM. nih.gov The most potent inhibitors were compounds 7 , 10 , and 17 , with IC50 values of 2 μM, 18 μM, and 38 μM, respectively. nih.gov These findings suggest that the thioxothiazolidinone scaffold, and by extension, related structures like this compound, could serve as a starting point for the development of new anti-schistosomal drugs.

Table 6: Inhibitory Activity of Thioxothiazolidinone Derivatives against S. mansoni PNP

| Compound | IC50 (μM) |

|---|---|

| 7 | 2 |

| 10 | 18 |

| 17 | 38 |

Hypoglycemic Activity

The hypoglycemic potential of this compound analogues has been a subject of investigation, often in conjunction with their antidiabetic properties. Thiazolidinedione derivatives, in particular, are well-known for their ability to lower blood glucose levels. ajrconline.org

A study involving a series of N-substituted 2,4-thiazolidinediones evaluated their hypoglycemic activity in an alloxan-induced diabetic mouse model. researchgate.net Among the synthesized compounds, 3a (3-benzyl-2,4-thiazolidinedione), 3d (3-(4-bromobenzyl)-2,4-thiazolidinedione), and 3g (3-(4-methoxybenzyl)-2,4-thiazolidinedione) demonstrated hypoglycemic activity comparable to the standard drug. researchgate.net These promising compounds were further evaluated in an oral glucose tolerance test (OGTT). researchgate.net

Another area of research has focused on potassium salts of 3-benzyl-8-substituted xanthines as potential hypoglycemic agents. zsmu.edu.ua An oral glucose tolerance test revealed that some of these newly synthesized water-soluble derivatives exhibited hypoglycemic action close to that of the reference drug. zsmu.edu.ua While none of the new compounds prepared in one study, including several 5-(2′-hydroxyethyl)-3-benzyl-4-methylthiazolidine-2-thiones, appeared more promising than this compound itself, the consistent exploration of this chemical space underscores its perceived potential in developing new hypoglycemic agents. researchgate.netresearchgate.netresearchgate.net

Table 7: Compounds with Notable Hypoglycemic Activity

| Compound | Chemical Name | Activity |

|---|---|---|

| 3a | 3-benzyl-2,4-thiazolidinedione | Comparable to standard |

| 3d | 3-(4-bromobenzyl)-2,4-thiazolidinedione | Comparable to standard |

| 3g | 3-(4-methoxybenzyl)-2,4-thiazolidinedione | Comparable to standard |

Activity was evaluated in an alloxan-induced diabetic mouse model. researchgate.net

Applications Beyond Medicinal Chemistry

Role in Organic Synthesis as a Building Block

3-Benzylrhodanine serves as a valuable building block in organic synthesis, primarily due to the reactivity of its rhodanine (B49660) core. chemimpex.comsmolecule.com The methylene (B1212753) group within the rhodanine ring is particularly susceptible to Knoevenagel condensation reactions. smolecule.comwikipedia.orgnih.gov This reaction involves the nucleophilic addition of an active hydrogen compound, such as this compound, to a carbonyl group of an aldehyde or ketone, followed by a dehydration step to form a new carbon-carbon double bond. wikipedia.org This process is often catalyzed by a weak base. wikipedia.org

The Knoevenagel condensation is a cornerstone of organic synthesis, enabling the construction of more complex molecules. sciensage.info Through this reaction, this compound can be used to synthesize a wide array of derivatives and complex chemical structures. chemimpex.comsmolecule.com The stability and reactivity of the compound make it an efficient component in various synthetic pathways. chemimpex.com

Applications in Material Science (e.g., Organic Semiconductors)

In the field of material science, this compound is being investigated for its potential in creating novel materials, particularly organic semiconductors. chemimpex.com Organic semiconductors are the foundation of flexible and printable electronics, with applications in devices like organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). sigmaaldrich.com

The performance of organic semiconductors relies on the efficient transport of charge carriers (holes or electrons) through the material. sigmaaldrich.com This is often facilitated by the stacking of π-conjugated molecules. sigmaaldrich.com The molecular structure of this compound and its derivatives can be tailored to promote favorable packing and electronic properties for semiconductor applications. Researchers are exploring how to enhance the conductivity of organic semiconductors by introducing dopants, which can be achieved through various methods, including exposure to air and light in the presence of a photocatalyst. liu.se

Utility in Analytical Chemistry for Sulfur-Containing Compound Detection

This compound and its derivatives have found utility in analytical chemistry, specifically in the detection and quantification of sulfur-containing compounds. chemimpex.com The detection of these compounds is crucial in various fields, including environmental monitoring. chemimpex.com

Several methods exist for the detection of sulfur-containing species. tue.nl One classical approach involves cyanolysis, where cyanide ions react with sulfur-sulfur bonds to produce thiocyanate, which can then be detected spectrophotometrically after reacting with ferric ions. nih.gov More advanced techniques include liquid chromatography-mass spectrometry (LC-MS/MS) and the use of fluorescent probes. nih.gov The development of selective probes is an active area of research, aiming to specifically detect certain sulfur-containing biomolecules like hydrogen sulfide (B99878) (H₂S) and sulfane sulfur species. nih.gov The unique reactivity of the rhodanine core in this compound can be exploited to design chemosensors for specific analytes.

Complexation with Metal Ions for Catalysis

The ability of this compound to form stable complexes with metal ions opens up possibilities for its use in catalysis. chemimpex.com The rhodanine moiety contains several heteroatoms (nitrogen, oxygen, and sulfur) that can act as coordination sites for metal ions. mdpi.com This complexation can influence the catalytic activity of the metal center.

Metalloenzymes, for example, rely on metal ions within their active sites to carry out a wide range of chemical reactions. mdpi.com The specific metal ion and its coordination environment are crucial for catalytic function. mdpi.comnih.gov Synthetic complexes involving rhodamine-based structures, which are related to rhodanines, have been shown to selectively bind to different metal ions, a property that can be harnessed for sensing and catalysis. rsc.org The design of supramolecular structures, where multiple components self-assemble, can also lead to novel catalytic systems. beilstein-journals.org By incorporating this compound into such structures, it may be possible to create catalysts for specific organic reactions.

Agricultural Applications (e.g., Agrochemicals)

The distinctive properties of this compound lend themselves to applications in the agricultural sector, particularly in the development of agrochemicals. chemimpex.com Agrochemicals encompass a broad range of products, including herbicides, insecticides, and fungicides, designed to protect crops and improve yields. nissanchem.co.jp3vsigmausa.com

The development of new and effective agrochemicals is an ongoing process. researchgate.net Nanotechnology is also being explored to create "nano-agrochemicals," such as nanofertilizers and nanopesticides, which aim to improve efficiency and sustainability in agriculture. sci-hub.se The biological activity of rhodanine-containing compounds makes them interesting candidates for the design of new agrochemical agents.

Use in Dye Production

This compound has applications in the production of dyes. chemimpex.com Dyes are colored substances that are widely used in the textile, leather, and other industries. rewe-group.com Many synthetic dyes are azo dyes, characterized by the presence of a nitrogen-nitrogen double bond. rewe-group.comnih.gov

Rhodanine derivatives can be used to create various types of dyes. For instance, rhodacarbocyanine dyes can be produced using this compound. google.com The structure of this compound can also be incorporated into more complex dye molecules, such as triethylammonium-3-[2-(this compound-5-ylidene)-3-benzoxazolynyl]propanesulfonate. epo.org The chromophoric properties of the rhodanine core and its derivatives contribute to the color of these dyes. The synthesis of new dyes often involves condensation reactions, similar to those used in organic synthesis. fibre2fashion.com

Future Research Directions and Challenges

Addressing Limitations in Structure-Activity Relationship Optimization

A significant hurdle in the development of 3-benzylrhodanine derivatives is the incomplete understanding of their structure-activity relationships (SAR). Although numerous studies have synthesized and tested various analogs, the available data is often insufficient for comprehensive optimization of efficacy and selectivity. researchgate.netresearchgate.net The SAR profiles can be unusual, and promising hits from initial screenings often prove difficult to optimize into lead compounds. researchgate.net

Future research should focus on:

Systematic Library Synthesis: Creating large, diverse libraries of this compound derivatives with systematic modifications at key positions of the rhodanine (B49660) core (N-3, C-5) and the benzyl (B1604629) ring. This approach allows for a more thorough exploration of the chemical space.

Quantitative SAR (QSAR) Studies: Developing robust QSAR models to correlate physicochemical properties (e.g., lipophilicity, electronic parameters) with biological activity. For instance, studies on other heterocyclic compounds have successfully used substitutions on aromatic rings to modulate inhibitory activity, demonstrating that the position of a substituent (ortho, meta, or para) can drastically alter efficacy. nih.gov

High-Throughput Screening: Employing high-throughput screening against a wide panel of biological targets to identify not only potent but also selective compounds, thereby avoiding the common pitfall of rhodanine-based compounds acting as pan-assay interference compounds (PAINS). researchgate.net

Exploring Novel Modifications for Enhanced Efficacy and Selectivity

To improve upon the therapeutic profile of this compound, novel structural modifications are essential. The goal is to enhance potency against the desired target while minimizing off-target effects.

Key areas for exploration include:

Hybrid Molecules: Designing and synthesizing hybrid molecules that combine the this compound scaffold with other pharmacophores. An example is the creation of rhodanine-piperazine hybrids, which have shown potential as multi-target agents against cancer-related kinases like HER2. mdpi.com

Bioisosteric Replacement: Replacing parts of the molecule, such as the exocyclic sulfur atom, with other functional groups to improve selectivity and pharmacokinetic properties. researchgate.net While the rhodanine core is important for activity, comparing it with analogs like thiazolidine-2,4-dione can provide insights into the specific role of the thione group. researchgate.net

Conformationally Restricted Analogs: Introducing structural constraints, such as spirocyclic systems or additional rings, to lock the molecule into a specific bioactive conformation. researchgate.net This can increase binding affinity and selectivity for the target protein. For example, a diversity-oriented approach to spirorhodanines has been reported. researchgate.net

Targeted Substitutions: As seen in other drug discovery programs, modifying specific regions of a lead structure can achieve mode-selectivity, allowing the compound to inhibit one function of a target protein without affecting others. nih.gov This strategy could be applied to this compound derivatives to develop highly specific inhibitors.

Development of New Synthetic Methodologies for Sustainable Production

The traditional synthesis of rhodanine derivatives often involves multi-step processes with potentially low yields and the use of hazardous reagents. vulcanchem.com The development of sustainable and efficient synthetic methods is crucial for both research and potential commercial production.

Promising sustainable approaches include:

Microwave-Assisted Synthesis: This technique significantly reduces reaction times and can improve yields. vulcanchem.comresearchgate.net For example, microwave irradiation has been used to create thiazolidinone-based molecules with excellent yields in minutes rather than hours. researchgate.net

One-Pot Reactions: Combining multiple reaction steps into a single procedure (a "one-pot" reaction) improves atom economy, reduces waste, and simplifies the purification process. researchgate.netresearchgate.net

Green Solvents: Replacing traditional organic solvents with more environmentally benign alternatives like water or ionic liquids. researchgate.netresearchgate.netresearchgate.net The use of lemon juice as a green solvent has been successfully demonstrated in the synthesis of benzyl-rhodanine derivatives. researchgate.net

Novel Catalysts: Exploring new and more efficient catalysts, such as ammonium (B1175870) ferrous sulfate, to drive reactions under milder conditions. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Rhodanine Derivatives

| Methodology | Key Features | Advantages | Reference(s) |

| Conventional Heating | Refluxing in solvents like acetic acid. | Well-established procedures. | |

| Microwave-Assisted | Use of microwave irradiation to heat the reaction. | Reduced reaction times (minutes vs. hours), improved yields. | vulcanchem.comresearchgate.net |

| One-Pot Synthesis | Multiple reaction steps in a single vessel. | High atom economy, reduced waste, cost-effective. | researchgate.netresearchgate.net |

| Green Chemistry | Use of sustainable solvents (e.g., water, lemon juice, ionic liquids) and catalysts. | Environmentally friendly, cost-effective. | researchgate.netresearchgate.net |

Comprehensive Pharmacological Profiling and In Vivo Studies

While many this compound derivatives show promising activity in initial in vitro assays, a comprehensive understanding of their pharmacological profile is often lacking. Future research must bridge this gap by conducting thorough preclinical evaluations.

Essential studies include:

ADME Profiling: Evaluating the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of lead compounds. Rhodanine derivatives have been noted to sometimes suffer from low aqueous solubility and a lack of oral bioavailability, which must be addressed. researchgate.net

In Vivo Efficacy Models: Testing the most promising compounds in relevant animal models of disease. While direct in vivo data for this compound is limited, studies on related thiazolidinediones have demonstrated efficacy in animal models for conditions like diabetes, showcasing a pathway for evaluation. researchgate.net

Biodistribution Studies: Determining where the compound accumulates in the body. Techniques such as using tracer dyes can elucidate the biodistribution following administration, which is critical for understanding both efficacy and potential toxicity. nih.gov

Pharmacodynamic Studies: Investigating the biochemical and physiological effects of the compounds in vivo to confirm that they engage their target and produce the desired biological response. nih.gov

Investigation of Resistance Mechanisms and Strategies to Overcome Them

Drug resistance is a major challenge in the treatment of many diseases, including cancer and infectious diseases. As this compound derivatives are developed as therapeutic agents, it is crucial to anticipate and study potential resistance mechanisms.

Future work should focus on:

Identifying Resistance Mutations: For derivatives that target a specific protein, researchers can use cell culture models to select for resistant cells and then identify mutations in the target protein that prevent the drug from binding. rsc.org

Targeting Host Factors: In the context of antiviral agents, one strategy to overcome resistance is to target host cell proteins that the virus needs for replication, as these are less likely to mutate. researchgate.net

Developing Second-Generation Inhibitors: Designing new analogs that are effective against known resistance mutations. This is a common strategy in kinase inhibitor development. acs.org

Combination Therapies: Investigating the use of this compound derivatives in combination with other drugs. This can create a multi-pronged attack that makes it more difficult for resistance to develop. nih.gov

Understanding Intrinsic Resistance: Investigating cellular mechanisms, such as the upregulation of drug efflux pumps, that can confer resistance to a broad range of compounds. rsc.orgnih.gov

Computational Chemistry and In Silico Approaches for Drug Design

Computational tools are invaluable for accelerating the drug discovery process, allowing for the rational design and prioritization of compounds for synthesis and testing.

Key applications for this compound research include:

Molecular Docking: Simulating the binding of this compound derivatives to the active site of a target protein. f1000research.com This can predict binding affinity and guide the design of new analogs with improved interactions. mdpi.com

Density Functional Theory (DFT) Studies: Using DFT to calculate the electronic properties, chemical reactivity, and stability of novel derivatives. researchgate.netmdpi.commdpi.com These calculations can help explain experimental observations and predict the properties of yet-to-be-synthesized molecules.

Virtual High-Throughput Screening (VHTS): Screening large virtual libraries of compounds against a protein target to identify potential new hits with novel scaffolds. researchgate.net

Predictive Modeling: Developing computational models to predict ADME properties and potential toxicity, helping to identify and eliminate compounds with unfavorable profiles early in the discovery process. rsc.org

Formulation and Delivery System Research

The effectiveness of a drug is dependent not only on its intrinsic activity but also on its ability to reach the target site in the body in sufficient concentration. Research into formulation and drug delivery systems is therefore critical, particularly for compounds that may have solubility or bioavailability issues.

Future directions could include:

Nanoparticle Encapsulation: Formulating this compound derivatives into nanoparticles to improve solubility, protect the drug from degradation, and potentially target it to specific tissues. nih.gov

Novel Delivery Routes: Exploring alternative delivery methods, such as intradermal delivery using dissolving microneedle arrays. nih.gov This minimally invasive approach could be particularly useful for targeting drugs to the lymphatic system. nih.gov

Advanced Formulations: Investigating the use of specialized drug delivery systems, as mentioned in patents for other rhodanine derivatives, to enhance therapeutic outcomes. google.com Compounds with similar structures to this compound have been considered for use in drug delivery systems. ontosight.ai

Addressing Potential Hydrolysis and Degradation Pathways

A significant challenge in the development and application of this compound and its derivatives is their potential for hydrolysis and degradation. Understanding these pathways is crucial for predicting the compound's stability, shelf-life, and behavior in various chemical and biological environments. Research into this area is focused on identifying the mechanisms of breakdown and developing strategies to enhance stability.

The primary degradation route for rhodanine-containing compounds is the hydrolysis of the thiazolidinone ring. This process is highly dependent on the pH of the surrounding medium. Under basic conditions, the rhodanine ring is susceptible to cleavage. Studies on various rhodanine derivatives have shown that they can undergo hydrolysis to yield thioenolates. nih.govrsc.org This reaction involves the opening of the heterocyclic ring. For instance, treatment of a rhodanine derivative with sodium hydroxide (B78521) (NaOH) has been shown to result in its hydrolysis to the corresponding thioenolate. rsc.org

The stability of the rhodanine ring is also influenced by the nature of its substituents. For example, in a study involving N-substituted rhodanine glycosides, deacetylation using sodium methoxide (B1231860) in methanol (B129727) proceeded without cleavage of the rhodanine ring when the glycosyl group was attached to the nitrogen atom. libretexts.org However, under the same conditions, the corresponding S-glycosylated rhodanine underwent ring cleavage, yielding a hydrolysis product. libretexts.org This indicates that the position of substitution can significantly impact the molecule's stability.

Beyond hydrolysis, other degradation pathways, such as photodegradation, may also be relevant. While specific studies on the photodegradation of this compound are limited, research on other rhodamine derivatives has shown that they can undergo photocatalyzed N-dealkylation when adsorbed onto surfaces like TiO2. acs.org Although this compound lacks an N-alkyl group, this highlights the potential for light-induced degradation, a factor that requires consideration in the handling and storage of these compounds.

Thermal stability is another important consideration. Thermogravimetric analysis (TGA) of some rhodanine-bridged compounds has demonstrated good thermal stability, with decomposition temperatures recorded above 380 °C. thieme-connect.de However, the specific thermal degradation pathway for this compound has not been extensively detailed in the available literature.

Q & A

Q. What strategies optimize regioselectivity during functionalization of this compound derivatives?

- Methodological Answer : Employ directing groups (e.g., nitro or amino substituents) to steer electrophilic aromatic substitution. Screen transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions, optimizing ligand-metal coordination to enhance selectivity .

Key Considerations for Experimental Design

- Reproducibility : Document reaction parameters (solvent purity, catalyst batch) and raw data in appendices .

- Data Contradiction Analysis : Apply iterative hypothesis testing and sensitivity analysis to isolate confounding variables .

- Structural Validation : Cross-reference SC-XRD data with computational models (e.g., Mercury CCDC) to resolve crystallographic ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |